molecular formula C19H21N3O2S B1672203 ISCK03 CAS No. 945526-43-2

ISCK03

カタログ番号: B1672203
CAS番号: 945526-43-2
分子量: 355.5 g/mol
InChIキー: XQABBHBFHWHMKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Neurobiology

ISCK03 has been investigated for its protective effects against neuronal cell death associated with endoplasmic reticulum (ER) stress. A study demonstrated that the administration of this compound reversed the protective effects of SCF on hippocampal neuronal cells exposed to glutamate-induced apoptosis. This suggests that this compound can be utilized to explore the molecular mechanisms underlying neurodegenerative diseases like Alzheimer's disease (AD) by modulating the JAK2/STAT3 signaling pathway .

Table 1: Effects of this compound on Neuronal Cell Survival

TreatmentCell TypeResult
ControlHT22 Hippocampal NeuronsHigh survival under normal conditions
SCFHT22 Hippocampal NeuronsIncreased survival against ER stress
This compound + SCFHT22 Hippocampal NeuronsReversal of SCF's protective effect

Oncology

In cancer research, this compound has been shown to inhibit c-Kit phosphorylation, which is vital for the growth and survival of certain tumor types. By blocking this pathway, this compound may reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents. The compound's ability to modulate signaling pathways involved in cancer cell proliferation makes it a potential candidate for combination therapies .

Case Study: Impact on Melanoma Cells

A study explored the effects of this compound on melanoma cells treated with conditioned media from UV-irradiated endothelial cells. The results indicated that this compound effectively inhibited the phosphorylation of extracellular-signal-regulated kinase (ERK)1/2, a downstream target in the SCF/c-Kit signaling pathway, thereby reducing melanoma cell proliferation .

Dermatology

This compound has also been applied in dermatological research to study its effects on skin pigmentation. In vivo studies demonstrated that oral administration of this compound induced dose-dependent depigmentation in mice. Furthermore, topical application showed promise in treating UV-induced hyperpigmentation by inhibiting melanin production without adversely affecting overall melanocyte viability .

Table 2: Effects of this compound on Skin Pigmentation

Application TypeAnimal ModelResult
Oral AdministrationC57BL/6 MiceInduced dose-dependent depigmentation
Topical ApplicationGuinea Pig SkinReduced UV-induced hyperpigmented spots

作用機序

ISCK03は、幹細胞因子受容体c-KITを特異的に阻害することで効果を発揮します。受容体に結合してリン酸化を阻害し、ERK経路を含む下流のシグナル伝達経路を遮断します。 この阻害は、細胞の増殖と生存を抑制するため、c-KITシグナル伝達が重要な、がん研究やその他の分野において、this compoundは強力なツールとなっています .

類似の化合物:

This compoundの独自性: this compoundは、c-KITに対する高い特異性と、肝細胞増殖因子誘導リン酸化などの他の経路に影響を与えることなく、下流のERKリン酸化を阻害する能力においてユニークです。 この特異性により、c-KITシグナル伝達を単独で研究するための貴重なツールとなっています .

準備方法

合成経路と反応条件: ISCK03の合成には、塩基性条件下で4-tert-ブチルフェニルアミンと4-イミダゾール-1-イルベンゼンスルホニルクロリドを反応させることが含まれます。反応は通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基を使用して塩酸副生成物を中和することにより行われます。 生成された生成物は、再結晶またはクロマトグラフィーにより精製して、高純度のthis compoundを得ます .

工業的生産方法: this compoundの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。 これには、より大きな容量の反応条件の最適化、一貫した品質管理の確保、および工業基準を満たすための効率的な精製技術の実装が含まれます .

化学反応の分析

反応の種類: ISCK03は主に、c-KIT受容体に結合してリン酸化を阻害する阻害反応を起こします。 この阻害は、チロシンキナーゼ阻害剤としての機能に不可欠です .

一般的な試薬と条件:

主要な生成物: 合成反応の主要な生成物は、固体の結晶形で得られるthis compound自体です。 化合物は通常、オフホワイトから淡黄色です .

類似化合物との比較

Uniqueness of ISCK03: this compound is unique in its high specificity for c-KIT and its ability to inhibit downstream ERK phosphorylation without affecting other pathways such as hepatocyte growth factor-induced phosphorylation. This specificity makes it a valuable tool for studying c-KIT signaling in isolation .

生物活性

ISCK03, also known as a Stem-Cell Factor/c-Kit inhibitor (CAS 945526-43-2), is a phenyl-imidazolosulfonamide compound that selectively inhibits c-Kit activity at low micromolar concentrations. This compound has been implicated in various biological activities, particularly in cancer biology, where it plays a significant role in modulating cell proliferation, migration, and survival.

This compound primarily targets the c-Kit receptor, which is often overexpressed in several cancers, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). The inhibition of c-Kit by this compound leads to the downregulation of downstream signaling pathways that are critical for tumor growth and metastasis.

  • c-Kit Activation : The activation of c-Kit by its ligand, Stem Cell Factor (SCF), triggers several signaling cascades, including the MAPK and PI3K/Akt pathways. These pathways are essential for promoting cell survival and migration in cancer cells .
  • Inhibition Effects : Pre-incubation with this compound has been shown to completely abolish SCF-induced cell motility in certain breast cancer cell lines, indicating its effectiveness in blocking c-Kit activation .

Cancer Cell Lines

  • Non-Small Cell Lung Cancer (NSCLC) :
    • Studies have demonstrated that this compound can inhibit the SCF/c-Kit pathway in various NSCLC cell lines, leading to reduced cellular proliferation and radiosensitivity. In particular, the H520 cell line exhibited extreme overexpression of SCF, which was significantly impacted by this compound treatment .
  • Triple-Negative Breast Cancer (TNBC) :
    • In TNBC models, this compound effectively inhibited c-Kit-mediated signaling that promotes cell migration. The compound's ability to block SCF-induced activation of key signaling molecules such as ERK1/2 and Akt was observed across multiple TNBC cell lines .

Case Studies

  • A study involving multiple cancer cell lines assessed the effects of this compound on cellular responses to irradiation. The results indicated that while the inhibitor reduced the metastatic potential of certain cells, it did not significantly affect overall radiosensitivity in NSCLC or prostate cancer cells .
  • Another investigation into TNBC revealed that although this compound inhibited c-Kit activation and subsequent signaling pathways, it did not enhance the cytotoxic effects of Doxorubicin, a common chemotherapy agent used against TNBC .

Data Summary

The following table summarizes key findings from studies involving this compound:

Cell Line Effect of this compound Key Findings
H520 (NSCLC)Inhibition of SCF/c-Kit pathwaySignificant reduction in proliferation; extreme SCF overexpression
HCC-1806 (TNBC)Blocked SCF-induced migrationComplete inhibition of motility when pre-treated with this compound
DU145 (Prostate)Minor effect on proliferationLimited impact on cellular radiosensitivity observed
MDA-MB-468 (TNBC)Inhibited signaling cascadesReduced activation of ERK1/2 and Akt pathways

特性

IUPAC Name

4-tert-butyl-N-(4-imidazol-1-ylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-19(2,3)15-4-10-18(11-5-15)25(23,24)21-16-6-8-17(9-7-16)22-13-12-20-14-22/h4-14,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQABBHBFHWHMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241524
Record name tert-Butylphenyl imidazolylphenyl sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945526-43-2
Record name tert-Butylphenyl imidazolylphenyl sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945526432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butylphenyl imidazolylphenyl sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISCK03
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISCK-03
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3028H7W568
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ISCK03
Reactant of Route 2
Reactant of Route 2
ISCK03
Reactant of Route 3
Reactant of Route 3
ISCK03
Reactant of Route 4
Reactant of Route 4
ISCK03
Reactant of Route 5
Reactant of Route 5
ISCK03
Reactant of Route 6
Reactant of Route 6
ISCK03
Customer
Q & A

A: ISCK03 functions as a potent and selective inhibitor of the c-Kit receptor tyrosine kinase. [, ] It specifically targets the kinase activity of c-Kit, disrupting downstream signaling pathways. [, ]

A: Research suggests that this compound, by inhibiting c-Kit, can hinder the growth and survival of certain cancer cells. For instance, in colorectal cancer models, this compound effectively reduces the clone-forming capacity of cancer stem cells, likely by interfering with the SCF/c-Kit signaling axis. [] This inhibition also appears to suppress the expression of stem cell markers like LGR5, CD133, OLMF4, and SOX2. [] Additionally, this compound has demonstrated the ability to prevent epithelial-to-mesenchymal transition (EMT) induced by differentiated tumor cells, further hindering cancer progression. [, ] In myeloid leukemia models, this compound diminishes the survival advantage conferred by the KIT oncogene in low-serum conditions. []

A: Yes, studies have investigated the effects of this compound in animal models. In a study focusing on melanoma, this compound successfully inhibited SCF/c-Kit signaling in 501mel human melanoma cells and resulted in the abolition of melanin production in mice and brownish guinea pigs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。